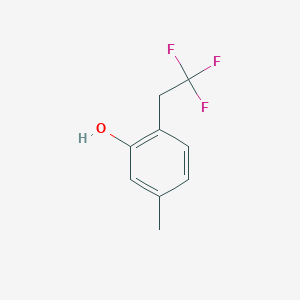
5-Methyl-2-(2,2,2-trifluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoroethyl group attached to a phenol ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoroethyl group to a phenol derivative. One common method is the Friedel-Crafts alkylation reaction, where 5-methylphenol is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced derivatives of the trifluoroethyl group.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-2-(2,2,2-trifluoroethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethyl)phenol is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 5-position.
4-Methyl-2-(2,2,2-trifluoroethyl)phenol: Similar structure but with the methyl group at the 4-position.
5-Methyl-2-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-Methyl-2-(2,2,2-trifluoroethyl)phenol is unique due to the specific positioning of the trifluoroethyl and methyl groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
935534-22-8 |
|---|---|
Formule moléculaire |
C9H9F3O |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
5-methyl-2-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-7(8(13)4-6)5-9(10,11)12/h2-4,13H,5H2,1H3 |
Clé InChI |
SPXRHWBLPFHERV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



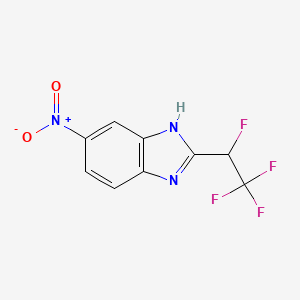
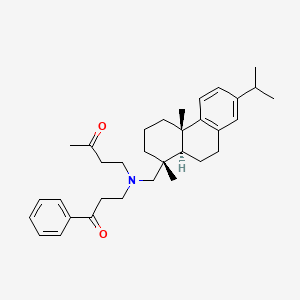
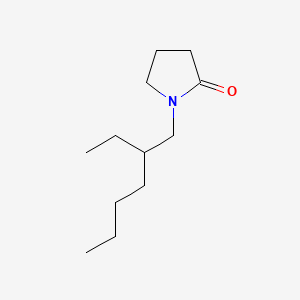
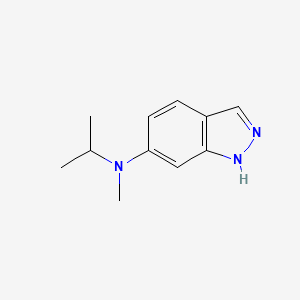
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
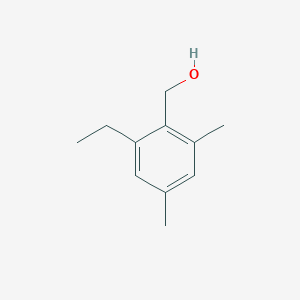

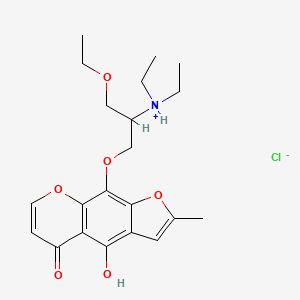
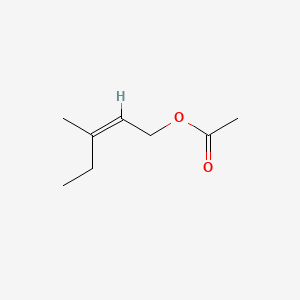
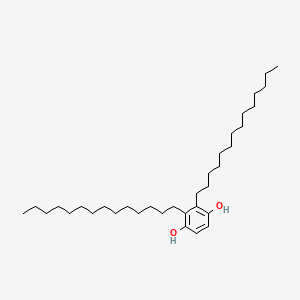
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)


